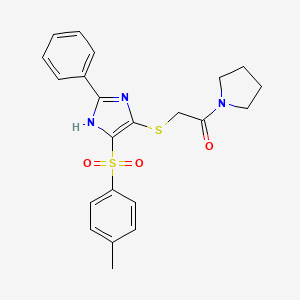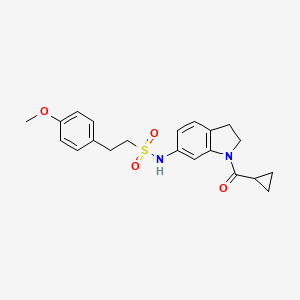
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide
Vue d'ensemble
Description
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide, also known as CPI-0610, is a small molecule inhibitor that targets bromodomain and extraterminal (BET) proteins. BET proteins are transcriptional regulators that play a key role in gene expression, and their dysregulation has been implicated in various diseases, including cancer and inflammation. CPI-0610 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various cancers and other diseases.
Mécanisme D'action
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide targets BET proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcriptional machinery to activate gene transcription. N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide inhibits this process by binding to the bromodomain of BET proteins, thereby preventing their interaction with acetylated histones. This leads to downregulation of target genes, including those involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to have a variety of biochemical and physiological effects in preclinical studies. It inhibits the growth and survival of cancer cells by inducing cell cycle arrest and apoptosis. It also reduces inflammation and fibrosis by modulating the expression of cytokines and extracellular matrix proteins. N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to have minimal toxicity in normal cells and tissues, suggesting that it may have a favorable safety profile in humans.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical models. It has also been shown to enhance the efficacy of other cancer therapies, making it a promising candidate for combination therapies. However, N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide has some limitations as well. It may not be effective in all types of cancer or in all patients, and its long-term safety and efficacy in humans are still being evaluated.
Orientations Futures
There are several future directions for the development and evaluation of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide. One area of focus is the identification of biomarkers that can predict response to N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide and guide patient selection for clinical trials. Another area of focus is the evaluation of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide in combination with other cancer therapies, such as immunotherapy and targeted therapy. Additionally, the safety and efficacy of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide in specific patient populations, such as those with rare cancers or those with comorbidities, will need to be evaluated. Finally, the development of more potent and selective BET inhibitors may improve the therapeutic potential of this class of drugs.
Applications De Recherche Scientifique
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide has been extensively studied in preclinical models of cancer, inflammation, and other diseases. It has been shown to inhibit the growth and survival of cancer cells, as well as to reduce inflammation and fibrosis in various tissues. N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy. These findings have led to the initiation of several clinical trials to evaluate the safety and efficacy of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide in humans.
Propriétés
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-(4-methoxyphenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-27-19-8-2-15(3-9-19)11-13-28(25,26)22-18-7-6-16-10-12-23(20(16)14-18)21(24)17-4-5-17/h2-3,6-9,14,17,22H,4-5,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMJGQJTNKIGFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3204904.png)
![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3,5-dimethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B3204910.png)

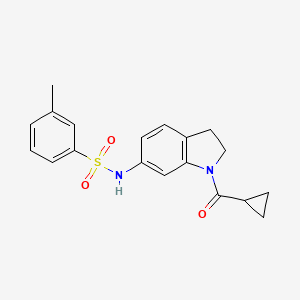
![N-(3-bromophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3204920.png)
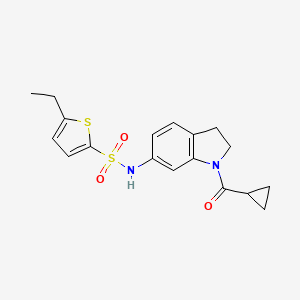
![3-(((3-Benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)methyl)-4-methoxybenzaldehyde](/img/structure/B3204934.png)

![3-(((3-(4-Fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)methyl)-4-methoxybenzaldehyde](/img/structure/B3204946.png)
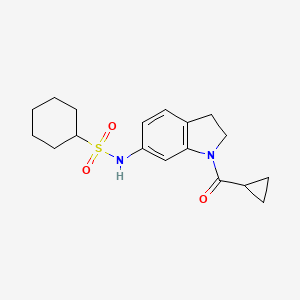

![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-isobutylacetamide](/img/structure/B3204976.png)
![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-cyclopentylacetamide](/img/structure/B3204977.png)
